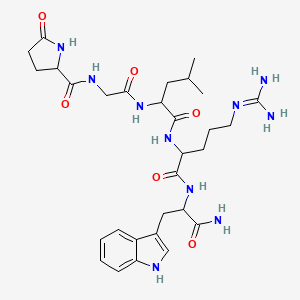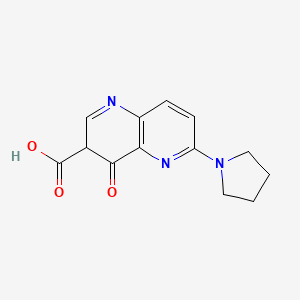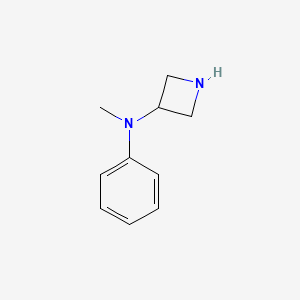
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C11H16F3NO3S2 It is known for its unique structural features, which include a trifluoromethylsulfanyl group and an ethylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group onto a suitable precursor. Common reagents for this step include trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.
Ammonium Salt Formation: The next step involves the reaction of the intermediate with an appropriate amine to form the ethylammonium moiety. This is typically achieved under mild conditions using solvents like ethanol or methanol.
Tosylation: The final step involves the tosylation of the ammonium salt to yield the desired compound. Tosyl chloride is commonly used as the tosylating agent, and the reaction is usually carried out in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium iodide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ethylammonium moiety can facilitate binding to negatively charged sites on proteins and nucleic acids, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium chloride
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium bromide
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium iodide
Uniqueness
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is unique due to the presence of the tosylate group, which can enhance its solubility and reactivity compared to other similar compounds. The trifluoromethylsulfanyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16F3NO3S2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;1-(trifluoromethylsulfanyl)propan-2-ylazanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3 |
Clé InChI |
JCJHZYIJCSXYRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)


![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)




![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
